

Molecular weight and formula of 2,5-Diiodo-1-methylimidazole

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Compound of Interest

Compound Name: 2,5-Diiodo-1-methylimidazole

Cat. No.: B1347217

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An In-depth Technical Guide to 2,5-Diiodo-1-methylimidazole

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2,5-Diiodo-1-methylimidazole**, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Molecular Data

2,5-Diiodo-1-methylimidazole is a halogenated derivative of 1-methylimidazole. Its structure is characterized by a five-membered imidazole ring with iodine atoms substituted at the 2 and 5 positions and a methyl group at the 1 position.

Molecular Formula and Weight:

The molecular formula for **2,5-Diiodo-1-methylimidazole** is $C_4H_4I_2N_2$. The molecular weight is a critical parameter for various experimental and analytical procedures. It is calculated by summing the atomic weights of its constituent atoms. Based on the atomic weights of Carbon (12.01 g/mol), Hydrogen (1.008 g/mol), Iodine (126.90 g/mol), and Nitrogen (14.007 g/mol), the molecular weight is calculated as follows:

$$(4 \times 12.01) + (4 \times 1.008) + (2 \times 126.90) + (2 \times 14.007) = 333.89 \text{ g/mol}$$

This calculated value aligns with the experimentally determined and reported molecular weights found in various chemical databases, which are approximately 333.9 g/mol [1][3][4][25][26].

A summary of the key quantitative data is presented in the table below for easy reference.

Parameter	Value
Molecular Formula	C ₄ H ₄ I ₂ N ₂
Molecular Weight	333.89 g/mol
CAS Number	86026-81-5

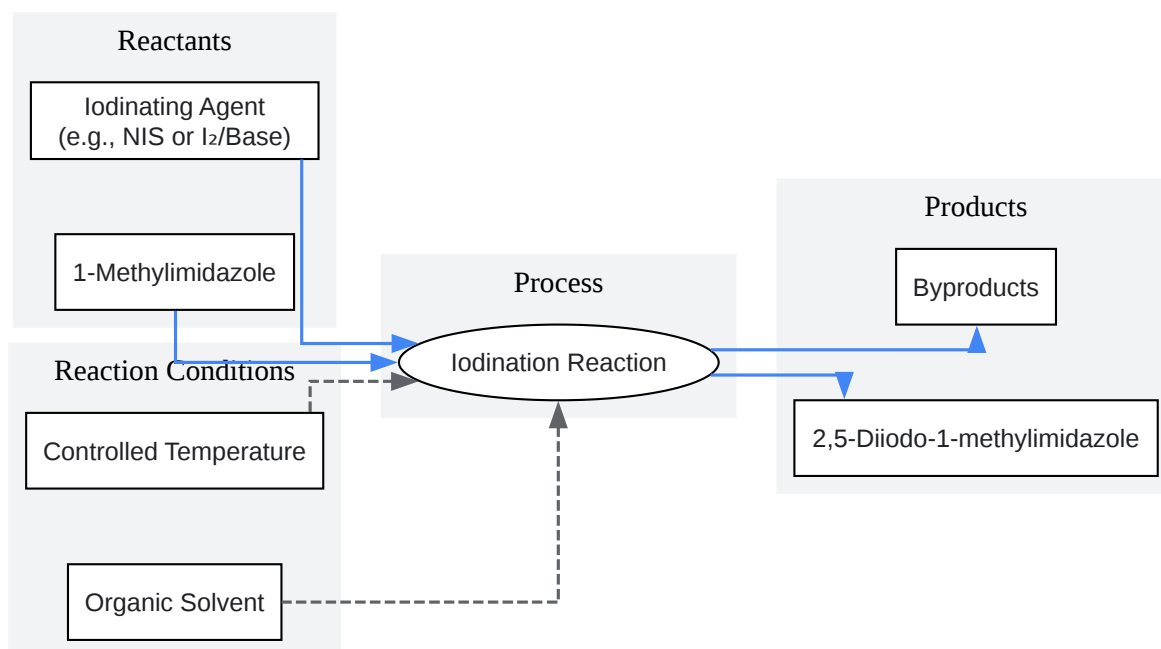
Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific research. While specific, detailed experimental protocols for the synthesis of **2,5-Diiodo-1-methylimidazole** are not readily available in the public domain, a general synthetic approach can be inferred from standard organic chemistry principles. The synthesis would likely involve the direct iodination of 1-methylimidazole.

General Synthetic Workflow:

A plausible synthetic route would involve the reaction of 1-methylimidazole with a suitable iodinating agent, such as N-iodosuccinimide (NIS) or iodine in the presence of a base. The reaction would likely proceed in an organic solvent at a controlled temperature.

DOT Script for Synthetic Workflow:



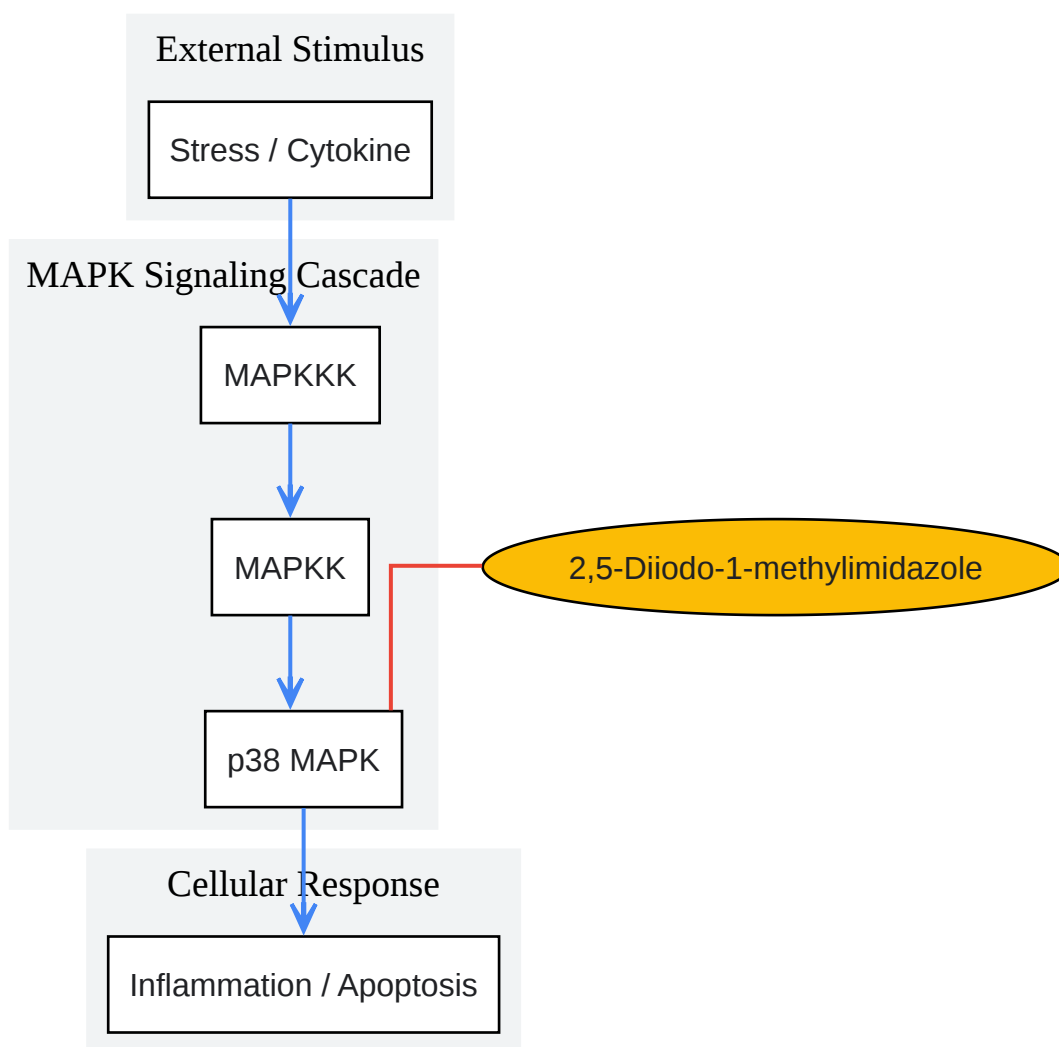
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Caption: General workflow for the synthesis of **2,5-Diiodo-1-methylimidazole**.

Potential Signaling Pathway Involvement

Given its structure as a substituted imidazole, **2,5-Diiodo-1-methylimidazole** could potentially interact with various biological targets. Imidazole-containing compounds are known to be inhibitors of p38 MAP kinase and other signaling proteins. The diiodo-substitution might confer specific inhibitory or binding properties. Further research is necessary to elucidate its precise mechanism of action and involvement in cellular signaling pathways.

DOT Script for a Hypothetical Signaling Pathway:



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Caption: Hypothetical inhibition of the p38 MAPK signaling pathway.

This guide serves as a foundational resource for professionals engaged in the study and application of **2,5-Diiodo-1-methylimidazole**. The provided data and conceptual frameworks are intended to facilitate further research and development in this area.

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